REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Br[C:11]1[CH:15]=[CH:14][S:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN1CCCC1=O>O>[S:13]1[CH:14]=[CH:15][C:11]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)=[CH:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
4.84 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
|
Quantity
|
7.16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
cuprous bromide
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 180° C. under nitrogen atmosphere for 48 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with water, with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil that
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with heptane-10% dichloromethane
|
Type
|
ADDITION
|
Details
|
Product containing fraction
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)N1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |